N-[(N'-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide
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Overview
Description
N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclooctylidenehydrazinecarbonyl group and a phenoxyphenyl group attached to a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclooctylidenehydrazine with a suitable carbonyl compound to form the hydrazone intermediate. This intermediate is then reacted with a phenoxyphenylmethanesulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium bromide (NaBr) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., halides). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methanesulfonamide derivatives and hydrazinecarbonyl compounds. Examples include:
- N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)
- N-(4-Phenoxyphenyl)-2-(pyridin-4-ylmethyl)amino]nicotinamide
Uniqueness
N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O4S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(cyclooctylideneamino)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
InChI |
InChI=1S/C23H29N3O4S/c1-31(28,29)26(18-23(27)25-24-19-10-6-3-2-4-7-11-19)20-14-16-22(17-15-20)30-21-12-8-5-9-13-21/h5,8-9,12-17H,2-4,6-7,10-11,18H2,1H3,(H,25,27) |
InChI Key |
KWCBKIXYMKZDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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